molecular formula C13H3F23O2 B1296542 Methyl Perfluorododecanoate CAS No. 56554-52-0

Methyl Perfluorododecanoate

Cat. No.: B1296542
CAS No.: 56554-52-0
M. Wt: 628.12 g/mol
InChI Key: ABNZIVVYHQYSLI-UHFFFAOYSA-N
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Safety and Hazards

Relevant Papers

Several papers related to Methyl Perfluorododecanoate and similar compounds have been published . These papers discuss various aspects of these compounds, including their properties, uses, and environmental impact. Further analysis of these papers could provide more detailed information.

Mechanism of Action

Target of Action

The primary targets of Methyl Perfluorododecanoate are cytochrome P450 enzymes, specifically Cyp2B10 and 4A14 in the liver . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, by increasing their expression . This interaction leads to changes in the metabolic processes within the liver. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Biochemical Pathways

The activation of PPARα by this compound affects lipid metabolism pathways . This can lead to changes in the body’s lipid levels and potentially influence conditions related to lipid metabolism. The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Pharmacokinetics

Like other pfas, it is likely to be resistant to biodegradation, leading to environmental persistence

Result of Action

The molecular and cellular effects of this compound’s action include increased expression of certain cytochrome P450 enzymes and activation of PPARα . These actions can lead to changes in lipid metabolism, potentially influencing various health conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms . Additionally, exposure is possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . The main route of exposure is direct dermal contact with this compound-containing products .

Biochemical Analysis

Biochemical Properties

Methyl Perfluorododecanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly Cyp2B10 and 4A14, in the liver . These interactions can lead to alterations in lipid metabolism and other biochemical pathways. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt endocrine homeostasis by affecting the function of sex hormone receptors, such as estrogen and androgen receptors . This disruption can lead to altered gene expression and changes in cellular metabolism. Additionally, this compound has been observed to inhibit caspase-1 activation and decrease the mRNA levels of inflammasome-related genes, such as NLRP1, NLRP3, and NLRC4, in liver cells . These effects suggest that the compound can modulate immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound has been shown to bind to and activate PPARα, leading to changes in gene expression related to lipid metabolism . Additionally, this compound can increase the expression of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The compound’s ability to integrate into lipid bilayers and affect membrane properties further contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that the compound is relatively stable and resistant to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, including changes in gene expression and immune responses . These temporal effects highlight the importance of considering the duration of exposure when assessing the compound’s impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to modulate lipid metabolism and immune responses without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage, endocrine disruption, and immune suppression . These dosage-dependent effects underscore the importance of determining safe exposure levels for the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. The compound’s activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipid transport . Additionally, this compound can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of various lipids and other compounds . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s hydrophobic nature allows it to integrate into lipid bilayers and accumulate in lipid-rich tissues . Additionally, this compound can interact with transporters and binding proteins, facilitating its distribution within the body . The compound’s persistence and bioaccumulation potential raise concerns about its long-term effects on human health and the environment.

Subcellular Localization

This compound’s subcellular localization is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . The compound’s integration into lipid bilayers can affect membrane properties and influence its activity and function. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments . These localization patterns are crucial for understanding the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Perfluorododecanoate can be synthesized through the esterification of perfluorododecanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale esterification of perfluorododecanoic acid. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl Perfluorododecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluoroalkyl amine, while reaction with an alcohol would produce a perfluoroalkyl ether .

Comparison with Similar Compounds

Uniqueness: Methyl Perfluorododecanoate is unique due to its longer carbon chain, which provides enhanced thermal stability and resistance to chemical reactions compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3F23O2/c1-38-2(37)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)36/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNZIVVYHQYSLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3F23O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338250
Record name Methyl Perfluorododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56554-52-0
Record name Methyl Perfluorododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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